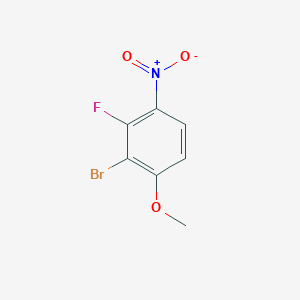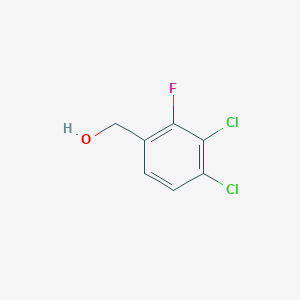
(3,4-Dichloro-2-fluorophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dichloro-2-fluorophenyl)methanol is an organic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, with a methanol group (-CH₂OH) attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichloro-2-fluorophenyl)methanol typically involves the reaction of 3,4-dichloro-2-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH₄) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, yielding the desired alcohol product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and more efficient catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3,4-Dichloro-2-fluorobenzaldehyde or 3,4-Dichloro-2-fluorobenzoic acid.
Reduction: 3,4-Dichloro-2-fluorotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3,4-Dichloro-2-fluorophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of (3,4-Dichloro-2-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets, potentially leading to desired therapeutic effects.
相似化合物的比较
- (3-Chloro-2,4-difluorophenyl)methanol
- (3-Bromo-6-chloro-2-fluorophenyl)methanol
- (3-Chloro-5-fluorophenyl)methanol
Comparison: (3,4-Dichloro-2-fluorophenyl)methanol is unique due to the specific positioning of its chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
属性
IUPAC Name |
(3,4-dichloro-2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSIILQDCIVOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
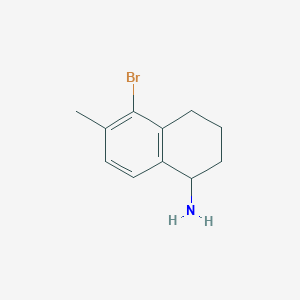
![N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4](/img/structure/B6353629.png)
![4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353636.png)
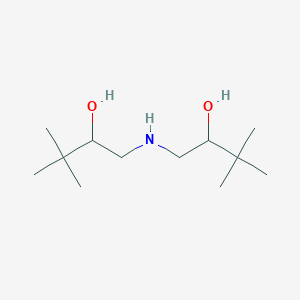
![4-Fluoro-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353646.png)
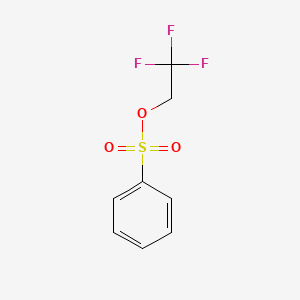
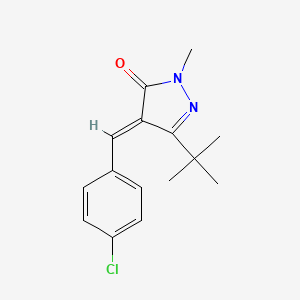
![5,7-Dichlorobenzo[d]isoxazol-3-amine](/img/structure/B6353663.png)
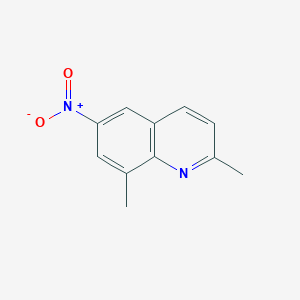
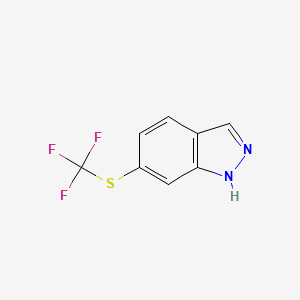
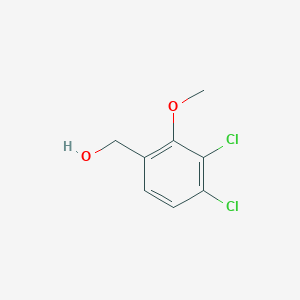
![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)
